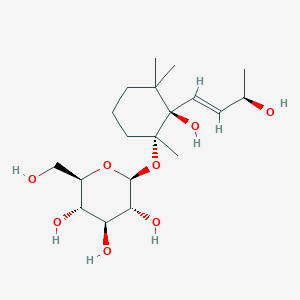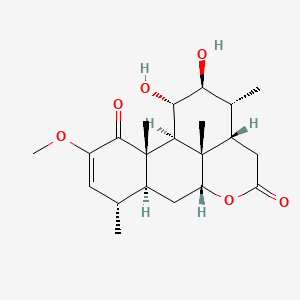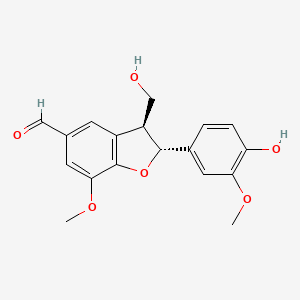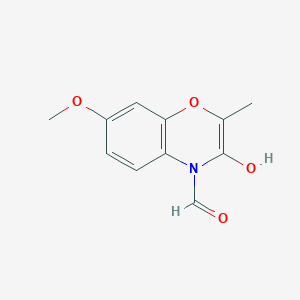
4H-1,4-Benzoxazine-4-carboxaldehyde, 3-hydroxy-7-methoxy-2-methyl-
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Phytochemistry Research
Compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, related to 4H-1,4-Benzoxazine, have gained significant interest in phytochemistry. They exhibit a range of biological properties such as phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal effects. These compounds are found in plants belonging to the Poaceae family, like maize and rye. Research includes isolation from natural sources, synthetic methodologies, and studies on their potential agronomic utility (Macias et al., 2006).
Ecological Role and Bioactivity
Benzoxazinones, including variants of 4H-1,4-Benzoxazine, are being studied for their ecological roles and bioactivities. These compounds are considered for their potential application as leads for natural herbicide models. Their degradation products are also being investigated for their role in plant defense mechanisms and chemical ecology. Interest in their pharmaceutical applications is also growing, highlighting their versatility and potential as natural sources of bioactive compounds (Macias et al., 2009).
Synthetic Methodologies
New methods for synthesizing functionalized 4H-1,2-benzoxazine derivatives have been developed, showcasing the versatility of these compounds. These methodologies facilitate the production of these compounds as intermediates for creating oxygen-functionalized aromatic compounds. This research demonstrates the significance of 4H-1,2-benzoxazine in various applications, including its potential in organic synthesis (Nakamura et al., 2003).
Allelochemical Properties
Research on benzoxazinoids, including 4H-1,4-Benzoxazine derivatives, focuses on their allelochemical properties. They are considered key compounds in understanding allelopathic phenomena in Gramineae crops. The study of their structure-activity relationships helps in elucidating their ecological role and proposing new models for natural herbicides based on their structures (Macias et al., 2005).
Antimicrobial Activities
Some 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones, closely related to the 4H-1,4-Benzoxazine family, have been synthesized and evaluated for their antimicrobial activities against various microorganisms, showing potential in pharmaceutical applications (Ozden et al., 2000).
Analytical Methodologies
Advances in analytical methodologies for benzoxazinone derivatives, including variants of 4H-1,4-Benzoxazine, have led to improved understanding of their chemical structures and behaviors. This includes electrospray time-of-flight mass spectrometry (ESI-TOFMS) applications for detailed mass spectrometric characterisation, aiding in the identification of structural analogues and understanding their chemical reactivity (Bonnington et al., 2003).
Propiedades
IUPAC Name |
3-hydroxy-7-methoxy-2-methyl-1,4-benzoxazine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-7-11(14)12(6-13)9-4-3-8(15-2)5-10(9)16-7/h3-6,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSESDGVQESQCTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C(O1)C=C(C=C2)OC)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438932 | |
| Record name | 4H-1,4-Benzoxazine-4-carboxaldehyde, 3-hydroxy-7-methoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-1,4-Benzoxazine-4-carboxaldehyde, 3-hydroxy-7-methoxy-2-methyl- | |
CAS RN |
601489-80-9 | |
| Record name | 4H-1,4-Benzoxazine-4-carboxaldehyde, 3-hydroxy-7-methoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



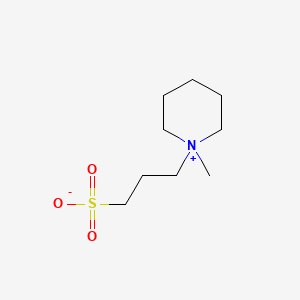
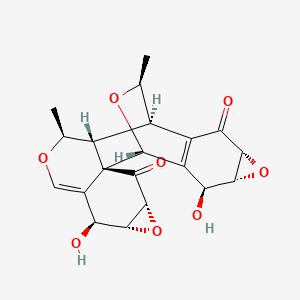

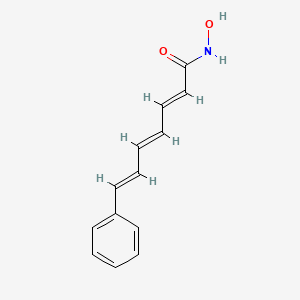
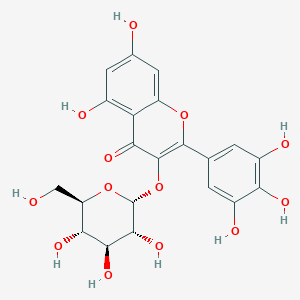
![2-(1-Carboxy-2-hydroxypropyl)-4-{[5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl}-3-methyl-3,4-dihydro-2h-pyrrole-5-carboxylic acid](/img/structure/B1246868.png)

